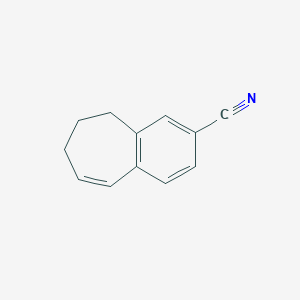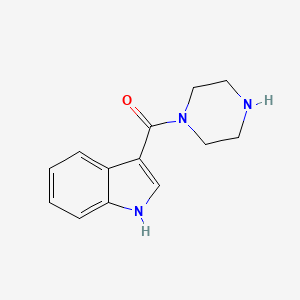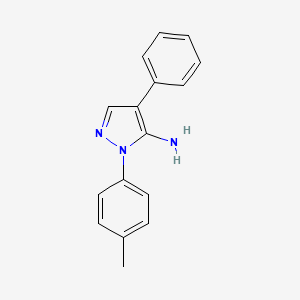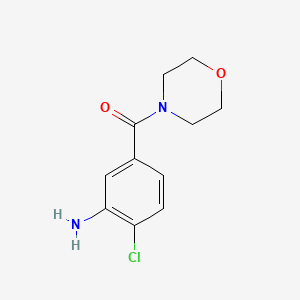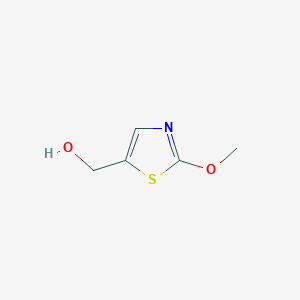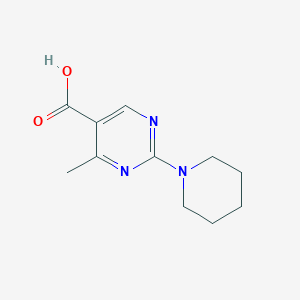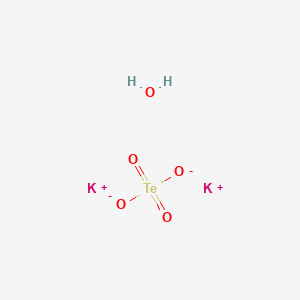
Potassium tellurate hydrate
描述
Potassium tellurate hydrate is a chemical compound with the formula K₂TeO₄·xH₂O. It is a tellurate salt that contains potassium and tellurium in its structure. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry.
作用机制
Target of Action
Potassium tellurate hydrate, with the chemical formula K2TeO4·xH2O , is an inorganic compound that primarily targets bacteria . It has been used as a selective growth medium in microbiology .
Mode of Action
It is known that the toxicity of its oxyanions, tellurite and tellurate, plays a significant role . These oxyanions interact with various cellular components, leading to changes in the cell’s normal functions. The genetic and/or biochemical basis underlying this toxicity is still under investigation .
Biochemical Pathways
It has been suggested that the compound may inducecellular oxidative stress and interact with cysteine metabolism . This can lead to the production of reactive oxygen species and other harmful byproducts, disrupting normal cellular functions and leading to cell death .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . This is achieved through the induction of oxidative stress and disruption of normal cellular functions, ultimately leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and biospheric mobility can affect its distribution and concentration in the environment . Additionally, the presence of other substances, such as agar, can enhance its effectiveness as a selective growth medium for bacteria .
生化分析
Biochemical Properties
Potassium tellurate hydrate is known to be toxic for most forms of life even at very low concentrations . It interacts with various biomolecules, leading to a variety of biochemical reactions. For instance, it has been found to interact with cysteine metabolism, leading to cellular oxidative stress .
Cellular Effects
The cellular effects of this compound are primarily due to its toxicity. It has been observed to have inhibitory activity against most gram-positive and gram-negative bacteria . Certain species like Corynebacterium and Staphylococcus are resistant and can reduce potassium tellurate to tellurium, producing grey-black colored colonies .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . For example, it has been found to interact with cysteine residues in proteins, leading to cellular oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used as a selective medium for the growth of certain bacteria . Over time, these bacteria can reduce the potassium tellurate to tellurium, leading to the formation of grey-black colonies .
Metabolic Pathways
This compound is involved in the metabolic pathway of cysteine metabolism . It interacts with cysteine residues in proteins, leading to cellular oxidative stress .
Transport and Distribution
It is known that it is soluble in water , which may facilitate its transport within the body.
Subcellular Localization
The subcellular localization of this compound is not well known. Given its solubility in water , it is likely to be found in the cytoplasm and potentially other compartments of the cell where water is present.
准备方法
Synthetic Routes and Reaction Conditions: Potassium tellurate hydrate can be synthesized through the reaction of potassium hydroxide (KOH) with tellurium dioxide (TeO₂) in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows:
TeO2+2KOH+H2O→K2TeO4⋅xH2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting tellurium dioxide with potassium hydroxide in large-scale reactors. The reaction mixture is then subjected to crystallization processes to obtain the hydrate form. The product is purified through filtration and drying techniques to achieve the desired purity and quality.
化学反应分析
Types of Reactions: Potassium tellurate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When fused with nitrate salts, this compound can be oxidized to form potassium tellurate (K₂TeO₄).
Reduction: Upon acidification of aqueous solutions of this compound, solid hydrated tellurium dioxide (TeO₂) precipitates.
Substitution: this compound can react with other metal salts to form different tellurate compounds.
Major Products Formed:
Oxidation: Potassium tellurate (K₂TeO₄)
Reduction: Hydrated tellurium dioxide (TeO₂)
科学研究应用
Potassium tellurate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other tellurium compounds.
Medicine: Research is ongoing to explore the potential therapeutic applications of tellurium compounds, including this compound, due to their unique chemical properties.
相似化合物的比较
Potassium tellurite (K₂TeO₃): Used in microbiological media for selective bacterial growth.
Sodium tellurite (Na₂TeO₃): Similar applications in microbiology and chemistry.
Telluric acid (H₆TeO₆): Used as an oxidizing agent and in the synthesis of tellurium compounds.
Uniqueness: Potassium tellurate hydrate is unique due to its specific hydrate form, which imparts distinct physical and chemical properties. Its ability to participate in redox reactions and its applications in selective bacterial growth media make it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
dipotassium;tellurate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O4Te.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDXSEHGIRKBIY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Te](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2K2O5Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589958 | |
| Record name | Potassium tellurate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314041-10-6 | |
| Record name | Potassium tellurate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314041106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium tellurate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 314041-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM TELLURATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA292M3EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


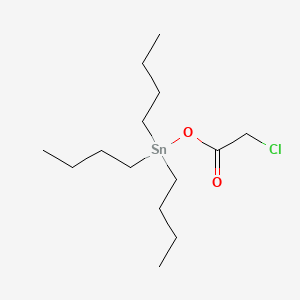
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B1627174.png)
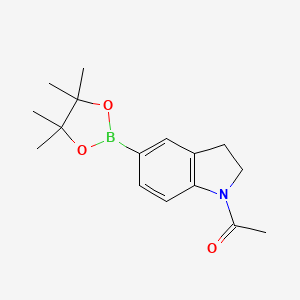
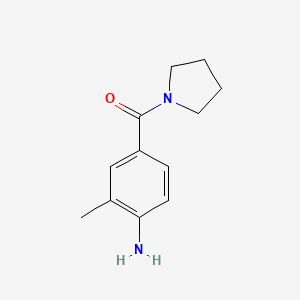
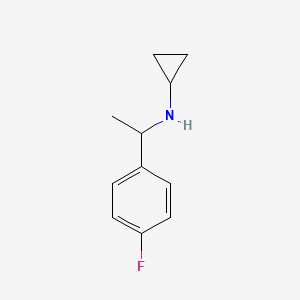
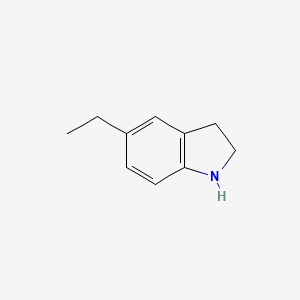
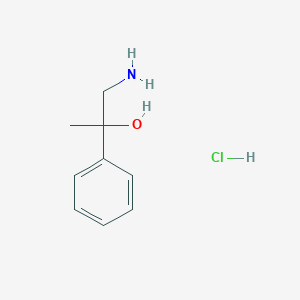
![4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627184.png)
